molecular formula C8H12O B3045704 2,3-Dimethyl-2-cyclohexen-1-one CAS No. 1122-20-9

2,3-Dimethyl-2-cyclohexen-1-one

Cat. No. B3045704
CAS RN: 1122-20-9
M. Wt: 124.18 g/mol
InChI Key: FRJKTQQNQDTORT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones . It has a molecular formula of C8H12O . It is also known by other names such as 2,3-dimethylcyclohex-2-en-1-one .


Synthesis Analysis

The synthesis of cyclohexenones, including 2,3-Dimethyl-2-cyclohexen-1-one, involves various methods. One method uses allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . Another approach involves the use of Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions of phosphonium salt-activated, cyclic 1,3-diones .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-2-cyclohexen-1-one consists of a cyclohexenone ring with two methyl groups attached at the 2nd and 3rd carbon atoms . The average mass of the molecule is 124.180 Da, and the monoisotopic mass is 124.088814 Da .

Scientific Research Applications

Synthesis and Catalysis

2,3-Dimethyl-2-cyclohexen-1-one derivatives serve as essential intermediates in the synthesis of biologically active compounds and xanthenes. A notable example is the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), achieved using TEAOH as a catalyst in various solvents. This process offers advantages over traditional methods and is applicable to a wide range of aldehydes at room temperature (Gao et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds derived from 2,3-Dimethyl-2-cyclohexen-1-one, such as 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, has been characterized, revealing insights into molecular conformation and bonding (Shi et al., 2007).

Synthesis Techniques

Advanced synthesis techniques for derivatives of 2,3-Dimethyl-2-cyclohexen-1-one, such as the Domino Knoevenagel/Michael synthesis, have been developed. These methods, utilizing catalysts like silica-diphenic acid, result in high yields and offer a greener and more efficient approach to synthesizing these compounds (Vaid et al., 2016).

Photocycloaddition Reactions

Photocycloaddition reactions of derivatives, like 5,5-dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one, have been studied. These reactions are pivotal in creating complex molecular structures, which are significant in organic chemistry and materials science (Inhülsen et al., 2008).

Molecular Docking Studies

Molecular docking studies have been conducted on derivatives, such as those involving biscyclohexane diol with FAK. These studies are crucial in understanding the potential of these compounds as pharmaceutical agents, particularly in targeting cancer cells (Kokila et al., 2017).

Experimental and Theoretical Properties

Exploration of experimental and theoretical properties of compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of 2,3-Dimethyl-2-cyclohexen-1-one, has been conducted using DFT/TD-DFT methods. This research provides deep insights into the electronic structure and potential applications of these compounds (Fatima et al., 2021).

properties

IUPAC Name

2,3-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-3-5-8(9)7(6)2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJKTQQNQDTORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303804
Record name 2,3-Dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1122-20-9
Record name 2,3-Dimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2-cyclohexen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-2-cyclohexen-1-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VUJ4W5Y3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,3-Dimethyl-2-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031414
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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